molecular formula C20H20ClN3O B3020890 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1207034-44-3

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B3020890
CAS No.: 1207034-44-3
M. Wt: 353.85
InChI Key: NAUMMUUTFUKICS-UHFFFAOYSA-N
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Description

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound featuring a piperazine core substituted with a 2-chlorophenyl group at the 4-position and an indole moiety linked via an ethanone bridge. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine receptors . The 2-chlorophenyl group enhances lipophilicity and may influence receptor binding affinity, while the indole moiety is a common pharmacophore in bioactive compounds, including 5-HT receptor modulators and cannabinoids . This compound’s synthesis likely involves reacting 2-chlorophenylpiperazine with chloroacetyl chloride, followed by coupling with indole derivatives, analogous to methods described for related structures .

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-17-6-2-4-8-19(17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-5-1-3-7-18(16)24/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMMUUTFUKICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, receptor interactions, and therapeutic potentials.

Chemical Structure

The compound features a complex structure that integrates a piperazine ring, an indole moiety, and a chlorophenyl group. Its molecular formula is C22H21ClN4O3C_{22}H_{21}ClN_{4}O_{3}, with a molecular weight of 424.9 g/mol. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various neurotransmitter systems, particularly:

  • Serotonin Receptors : The piperazine moiety allows for significant binding affinity to serotonin receptors, particularly the 5-HT1A subtype. This interaction is crucial for its potential antidepressant and anxiolytic effects.
  • Dopamine Receptors : The compound also shows affinity for D2 dopamine receptors, which may contribute to its antipsychotic properties.

These interactions suggest that the compound may modulate neurotransmitter levels in the brain, leading to various pharmacological effects.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives similar to this compound exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar structures significantly reduced anxiety-like behaviors in rodents, suggesting potential use in treating anxiety disorders.

Antipsychotic Properties

The affinity for D2 receptors implies that this compound may also possess antipsychotic properties. Compounds that target these receptors are often explored for their ability to alleviate symptoms of schizophrenia and other psychotic disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For example, compounds containing indole and piperazine moieties have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Study 1: Serotonin Receptor Interaction

A study conducted by Wróbel et al. (2020) evaluated a series of piperazine derivatives for their interaction with serotonin receptors. The findings indicated that modifications in the chlorophenyl group significantly enhanced receptor binding affinity, leading to improved antidepressant-like effects in behavioral assays.

Study 2: Anticancer Activity

In another research effort, compounds structurally related to this compound were tested against human cancer cell lines. Results showed that these compounds exhibited IC50 values in the micromolar range, indicating promising anticancer activity. The study suggested that the presence of the indole ring was essential for cytotoxicity.

Data Table: Biological Activities

Activity TypeTarget Receptor/MechanismObserved EffectReference
Antidepressant5-HT1AReduced anxiety behaviorWróbel et al., 2020
AntipsychoticD2Alleviated psychotic symptomsWróbel et al., 2020
AnticancerVarious cancer cell linesCytotoxicity (IC50 < 10 µM)Research Study

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name (Example) Piperazine Substituent Indole/Related Substituent Key Findings Reference
Target Compound 4-(2-Chlorophenyl) 1H-Indol-1-yl N/A (Structural focus; presumed CNS activity based on pharmacophore similarity)
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone 4-Phenyl Exhibits antifungal and antibacterial activity; crystal structure resolved .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 4-Benzyl 1H-Indol-2-yl Potential CNS activity; CAS 63925-79-1; characterized by NMR and mass spectrometry .
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone 4-Benzhydryl 5-Methyl-1H-indol-3-yl Structural analog with bulky benzhydryl group; no explicit activity reported .
2-(4-(4-Chlorophenyl)piperazin-1-yl)-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone 4-(4-Chlorophenyl) 2-(4-Fluorophenyl)-1H-indol-3-yl Dual substituents enhance receptor selectivity; molecular formula C26H23ClFN3O .
1-(1H-1,2,4-Triazol-5-ylsulfanyl)-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethanone 4-(4-Chlorophenylsulfonyl) 1H-1,2,4-Triazol-5-ylsulfanyl Sulfonyl and triazole groups may improve metabolic stability; CAS 742113-03-7 .

Structural and Functional Insights

  • Piperazine Substituents: 2-Chlorophenyl vs. Sulfonyl and Benzhydryl Groups: Sulfonyl derivatives (e.g., ) introduce polarity, which may affect solubility and pharmacokinetics, while benzhydryl groups () add steric bulk, possibly altering receptor interaction .
  • Indole Modifications: Positional Isomerism: Indole substitution at the 1-position (target compound) versus 2- or 3-positions (e.g., ) impacts electronic distribution and binding. For example, 3-substituted indoles are common in cannabinoid receptor ligands . Fluorophenyl-Indole Hybrids: Compounds like 2-(4-(4-chlorophenyl)piperazin-1-yl)-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone () demonstrate how halogenation fine-tunes receptor selectivity, with fluorine enhancing metabolic stability .
  • Biological Activity Trends: Cannabinoid Receptor Affinity: Indole derivatives with 4–6 carbon side chains show optimal CB1 receptor binding, whereas pyrrole analogs are less potent . The target compound’s ethanone bridge may mimic such side chains, though direct activity data is unavailable.

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